molecular formula C9H6FNO2 B13895791 8-Fluoro-5-hydroxy-1H-quinolin-2-one

8-Fluoro-5-hydroxy-1H-quinolin-2-one

Cat. No.: B13895791
M. Wt: 179.15 g/mol
InChI Key: JRMDMFMYUDHASZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one typically involves the cyclization of appropriate precursors. One common method includes the use of quinoline-N-oxides under photocatalytic conditions . Another approach involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of functionalized quinolines.

Mechanism of Action

The mechanism of action of 8-Fluoro-5-hydroxy-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and DNA. . This mechanism is similar to that of fluoroquinolone antibiotics.

Comparison with Similar Compounds

  • 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Comparison: 8-Fluoro-5-hydroxy-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Unlike some other fluoroquinolines, it has a hydroxyl group at the 5-position and a fluorine atom at the 8-position, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

8-fluoro-5-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H6FNO2/c10-6-2-3-7(12)5-1-4-8(13)11-9(5)6/h1-4,12H,(H,11,13)

InChI Key

JRMDMFMYUDHASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C(C=CC(=C21)O)F

Origin of Product

United States

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